

Spectroscopic Data of Methyl Furfuryl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl furfuryl disulfide

Cat. No.: B1329271

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Introduction

Methyl furfuryl disulfide (CAS No. 57500-00-2) is a volatile organosulfur compound found in various food products, including coffee, wheat bread, and cooked meats.^[1] It is a significant contributor to the aroma and flavor profiles of these foods, often described as having roasted, meaty, and slightly sulfurous notes. Understanding its chemical and physical properties through spectroscopic analysis is crucial for quality control in the food and fragrance industries, as well as for researchers studying flavor chemistry and natural products. This guide provides a consolidated overview of the available spectroscopic data (NMR, IR, MS) for **methyl furfuryl disulfide** and outlines general experimental protocols for such analyses.

Chemical Structure and Properties

- IUPAC Name: 2-[(methyldisulfanyl)methyl]furan^[2]
- Molecular Formula: C₆H₈OS₂^[2]
- Molecular Weight: 160.26 g/mol
- Appearance: Colorless to pale brown liquid.^[2]
- Odor: Roasted bread crust, with a slight sulfuraceous, coffee-like, meaty character upon dilution.^[2]

Spectroscopic Data

The following sections present the available spectroscopic data for **methyl furfuryl disulfide**. While spectral data exists in various databases, detailed, publicly accessible quantitative information is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for **methyl furfuryl disulfide** are not readily available in the public domain. Spectroscopic databases such as SpectraBase indicate the existence of an NMR spectrum, but the specific data points are not provided in the search results.[3]

For reference, the ^1H and ^{13}C NMR data for a structurally similar compound, methyl 2-methyl-3-furyl disulfide, are presented below. It is important to note that these values are not directly transferable to **methyl furfuryl disulfide** but can provide an indication of the expected chemical shifts.

Table 1: ^1H and ^{13}C NMR Data for Methyl 2-methyl-3-furyl disulfide (CDCl_3)[4]

Nucleus	Chemical Shift (δ) [ppm]
^1H	7.28, 6.43, 2.44, 2.39
^{13}C	155.75, 140.85, 114.52, 112.95, 22.84, 11.92

Infrared (IR) Spectroscopy

A definitive peak table for the IR spectrum of **methyl furfuryl disulfide** is not available in the searched literature. However, the presence of a furan ring and a disulfide bond would give rise to characteristic absorption bands. General expected IR absorptions are listed below. SpectraBase indicates the availability of FTIR spectra for this compound.[3][5]

Table 2: Expected Infrared Absorption Ranges for **Methyl Furfuryl Disulfide**

Functional Group	**Characteristic Absorption (cm ⁻¹) **
C-H (furan ring)	~3100
C-H (aliphatic)	2850-3000
C=C (furan ring)	1500-1650
C-O-C (furan ring)	1000-1300
S-S (disulfide)	400-500 (weak)
C-S	600-800

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available. The key fragments observed are summarized below.

Table 3: Mass Spectrometry Data (GC-MS) for **Methyl Furfuryl Disulfide**[\[2\]](#)

m/z (mass-to-charge ratio)	Relative Intensity	Possible Fragment
81	Top Peak	[C ₅ H ₅ O] ⁺ (Furfuryl cation)
53	2nd Highest	[C ₄ H ₅] ⁺
45	3rd Highest	[CHS] ⁺ or [CH ₃ O] ⁺

The molecular ion peak [M]⁺ at m/z 160 would also be expected, though its intensity may vary depending on the ionization method.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-referenced spectra are not publicly available. However, the following sections describe general methodologies for the spectroscopic analysis of volatile sulfur compounds like **methyl furfuryl disulfide**.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **methyl furfuryl disulfide** is dissolved in a deuterated solvent (e.g., CDCl_3 , acetone- d_6). For quantitative analysis, a known amount of an internal standard may be added.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of proton and carbon signals.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** As a liquid, **methyl furfuryl disulfide** can be analyzed neat by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly onto the ATR crystal. For vapor phase analysis, the sample can be heated in a gas cell.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample spectrum is then recorded, and the instrument software automatically ratios the sample spectrum to the background to produce the absorbance or transmittance spectrum.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

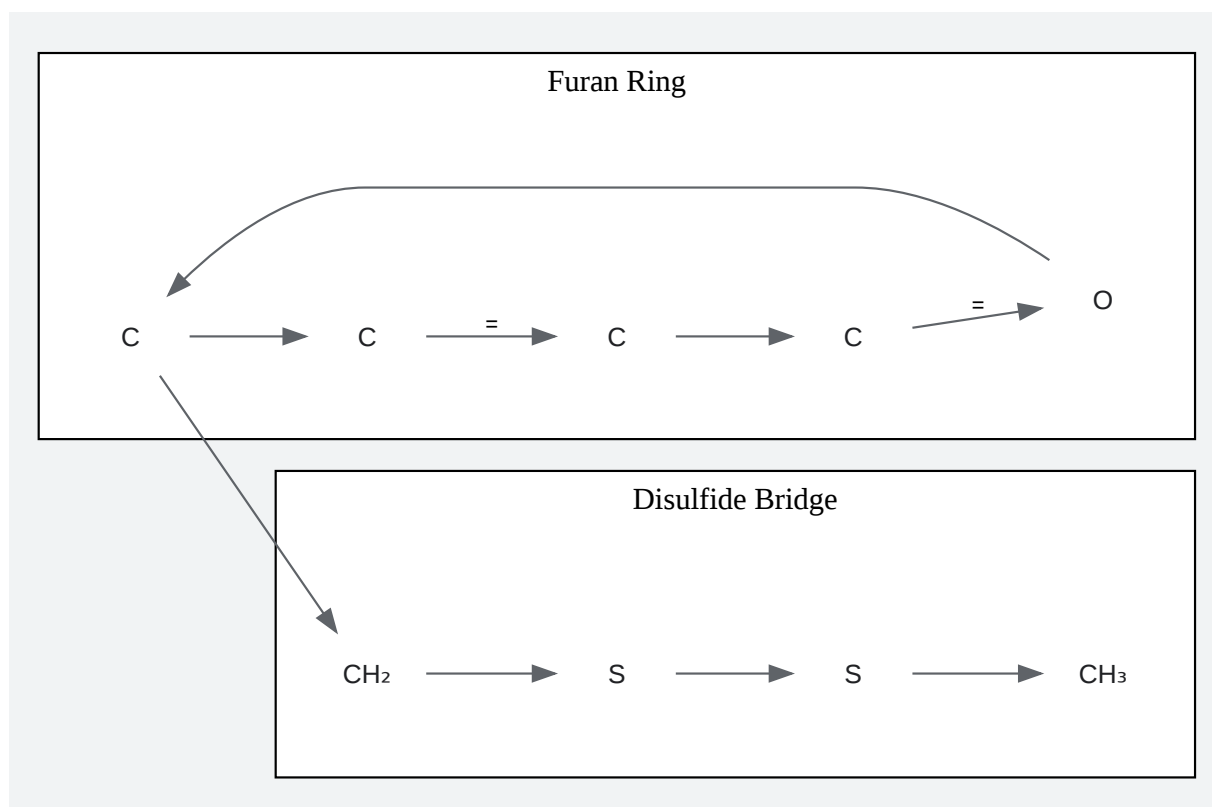
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** The sample is typically diluted in a volatile organic solvent (e.g., dichloromethane, hexane). For trace analysis, headspace or solid-phase microextraction (SPME) techniques may be employed to extract and concentrate the volatile disulfide from a sample matrix.

- **Gas Chromatography:** A small volume of the prepared sample is injected into the GC, where it is vaporized. The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice would be a non-polar or semi-polar column). The oven temperature is programmed to ramp up over time to facilitate the separation of compounds with different volatilities.
- **Mass Spectrometry:** As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.
- **Data Analysis:** The mass spectrum of each eluting compound is recorded. The fragmentation pattern is then analyzed to identify the structure of the compound, often with the assistance of spectral libraries (e.g., NIST, Wiley).

Visualizations

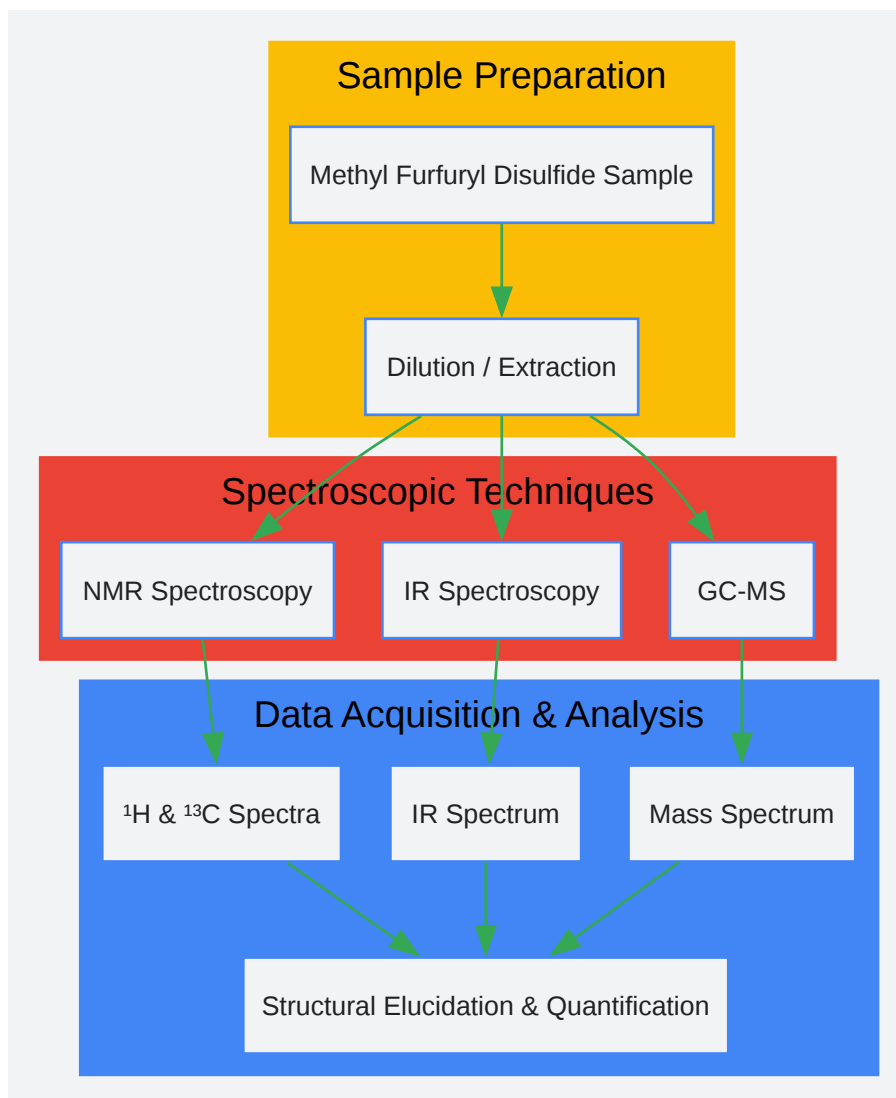
Chemical Structure of Methyl Furfuryl Disulfide



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Caption: Chemical structure of **methyl furfuryl disulfide**.

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of **methyl furfuryl disulfide**.

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